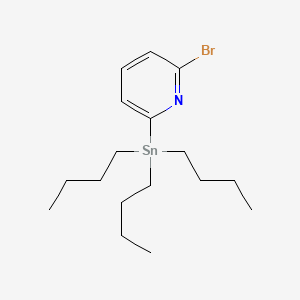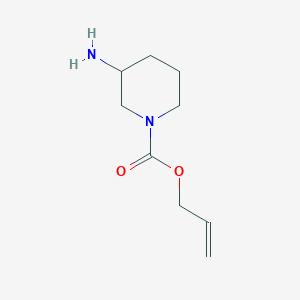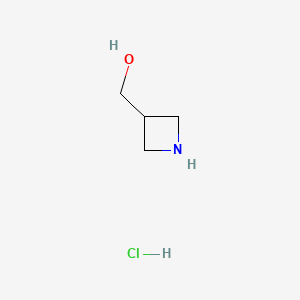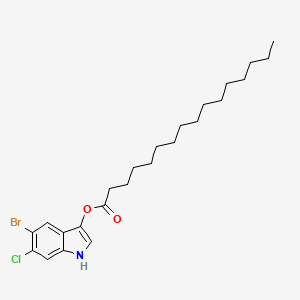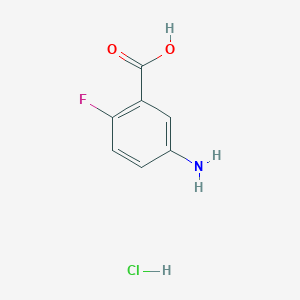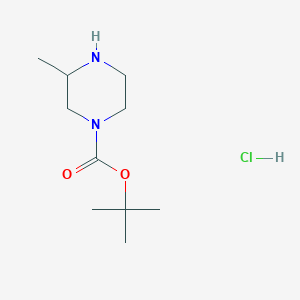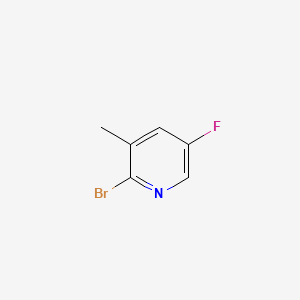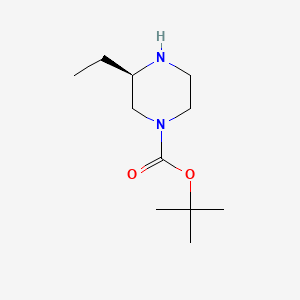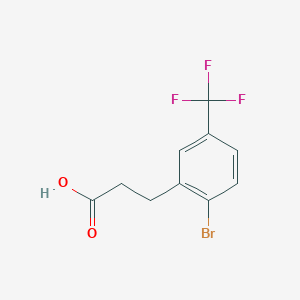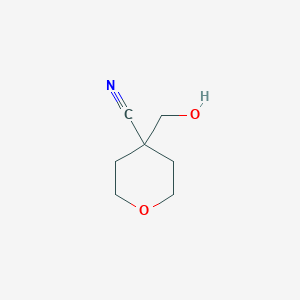
4-(hidroximetil)tetrahidro-2H-pirano-4-carbonitrilo
Descripción general
Descripción
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C7H11NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of antiviral and anticancer agents.
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile . For instance, it is relatively stable at room temperature but may decompose when exposed to high temperatures, sunlight, or oxygen . Its storage temperature is recommended to be between 2-8°C in a sealed, dry environment .
Análisis Bioquímico
Biochemical Properties
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile plays a significant role in biochemical reactions, particularly in the identification and optimization of pteridinone Toll-like receptor 7 agonists . This compound interacts with various enzymes and proteins, including those involved in nucleophilic aromatic substitution reactions. It has been used in the preparation of RORγ inverse agonists for the treatment of psoriasis. The interactions of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
The effects of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a starting material for compounds that serve as CB2 cannabinoid receptor agonists . These interactions can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s mechanism of action involves binding to specific sites on enzymes or receptors, leading to changes in their activity and subsequent alterations in gene expression . This molecular mechanism is essential for its role in biochemical reactions and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile can change over time. The compound is relatively stable at room temperature but may decompose when exposed to high temperatures, sunlight, or oxygen. Long-term studies have shown that its stability and degradation can impact its effectiveness in biochemical assays and therapeutic applications. Understanding these temporal effects is crucial for optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and safety are dose-dependent. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and safety. Understanding these pathways is critical for developing effective therapeutic strategies and optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its activity and function, making it essential to study these processes for effective therapeutic applications.
Subcellular Localization
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydropyran derivatives with suitable reagents. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled reduction . The reaction mixture is then quenched with water and the product is isolated through extraction and purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or potassium permanganate can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)tetrahydropyran: A closely related compound with similar chemical properties but lacking the nitrile group.
Tetrahydropyran-4-methanol: Another similar compound used in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research and industrial contexts .
Propiedades
IUPAC Name |
4-(hydroxymethyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJLUZLWQDMMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
